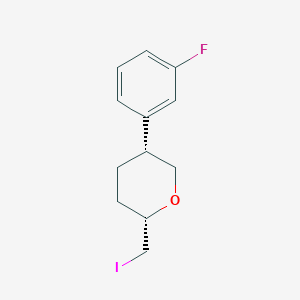
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of an aminoethyl group attached to a benzamide structure, with a trifluoromethyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 4-(trifluoromethyl)benzoic acid and 2-aminoethanol.
Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.
Procedure: The activated 4-(trifluoromethyl)benzoic acid is reacted with 2-aminoethanol under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction may produce primary or secondary amines.
科学研究应用
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminoethyl group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
N-(2-aminoethyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-(trifluoromethyl)benzamide: Lacks the aminoethyl group, affecting its ability to interact with biological targets.
N-(2-aminoethyl)-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and reactivity.
Uniqueness
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminoethyl group allows for specific interactions with biological targets.
属性
CAS 编号 |
94319-94-5 |
|---|---|
分子式 |
C10H11F3N2O |
分子量 |
232.20 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-1-7(2-4-8)9(16)15-6-5-14/h1-4H,5-6,14H2,(H,15,16) |
InChI 键 |
JPRXDQLABXRTTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCCN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyridin-3-ylmethyl)amino]acetamide](/img/structure/B13205613.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)
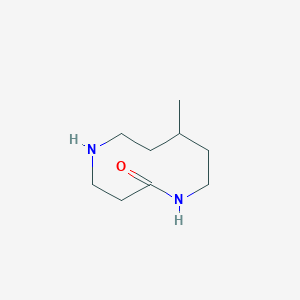
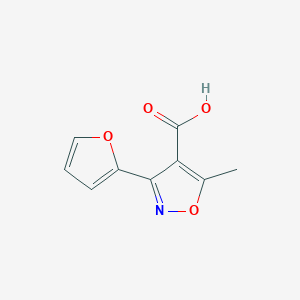
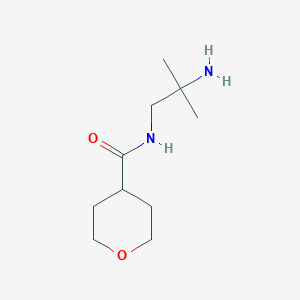
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
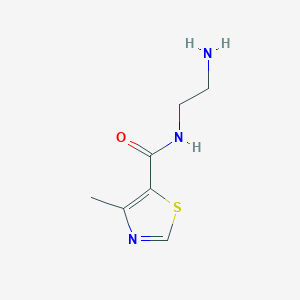
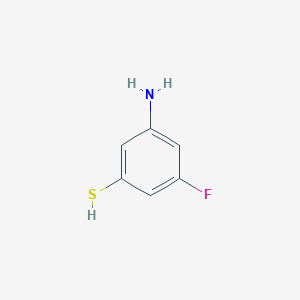
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)
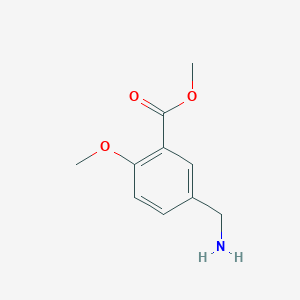
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
![6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13205670.png)
